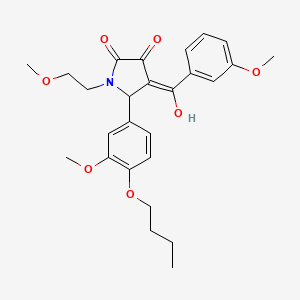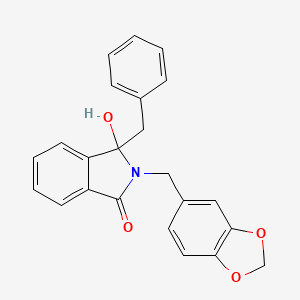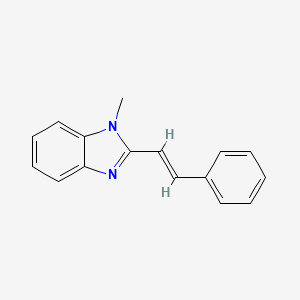![molecular formula C20H23N3O5 B5290532 ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as E-64, and it is a cysteine protease inhibitor that has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
E-64 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. E-64 has been used in scientific research to study the role of cysteine proteases in various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
E-64 acts as a cysteine protease inhibitor by binding to the active site of the enzyme and preventing the cleavage of peptide bonds. It irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. E-64 has been shown to inhibit various cysteine proteases such as cathepsins B, H, L, and S.
Biochemical and physiological effects:
E-64 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. E-64 has also been shown to inhibit the replication of viruses such as HIV and SARS-CoV-2. In addition, E-64 has been shown to have anti-inflammatory properties by inhibiting the activity of cytokines.
Advantages and Limitations for Lab Experiments
E-64 has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. E-64 is also stable and easy to use in lab experiments. However, E-64 has some limitations. It is an irreversible inhibitor, which means that it cannot be removed once it binds to the active site of the enzyme. This can limit its use in certain experiments where reversible inhibition is required.
Future Directions
There are several future directions for the study of E-64. One direction is the development of E-64 derivatives with improved selectivity and potency. Another direction is the study of the role of cysteine proteases in various diseases and the development of new therapies based on the inhibition of these enzymes. E-64 has also been studied as a potential drug candidate for the treatment of COVID-19, and further research in this area is needed. Overall, E-64 has shown great potential for scientific research and therapeutic applications, and further studies are needed to fully understand its mechanism of action and potential.
Synthesis Methods
The synthesis of E-64 involves a series of chemical reactions that start with 4-methylbenzoyl chloride. The first step is the reaction of 4-methylbenzoyl chloride with piperazine to form 4-methylbenzoyl piperazine. The second step involves the reaction of 4-methylbenzoyl piperazine with ethyl chloroformate to form ethyl 4-methylbenzoyl piperazinecarboxylate. The third and final step involves the reaction of ethyl 4-methylbenzoyl piperazinecarboxylate with 2-furoylamine to form ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate, also known as E-64.
Properties
IUPAC Name |
ethyl 4-[3-(furan-2-carbonylamino)-4-methylbenzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-27-20(26)23-10-8-22(9-11-23)19(25)15-7-6-14(2)16(13-15)21-18(24)17-5-4-12-28-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBVIXTWDYABMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5290454.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid](/img/structure/B5290471.png)
![2-{4-[2-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]phenyl}-1H-benzimidazole](/img/structure/B5290474.png)

![N-benzyl-4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoroaniline](/img/structure/B5290481.png)
![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)

![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)

![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5290528.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)

![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
